
N-Isopropyldopamine
Vue d'ensemble
Description
Synthesis Analysis
N-Isopropyldopamine and similar derivatives can be synthesized through various chemical reactions, often involving modifications to the core dopamine structure. For instance, the synthesis process may involve reductive amination, where a ketone or aldehyde group is reacted with an amine in the presence of a reducing agent to form a new amine. This method can be tailored to introduce the isopropyl group onto the nitrogen atom of dopamine or its precursors.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the addition of an isopropyl group to the nitrogen atom in the dopamine molecule. This modification can affect the molecule's overall shape, size, and electronic distribution, potentially influencing its interaction with biological targets such as receptors and enzymes. Molecular structure analysis, including X-ray crystallography or NMR spectroscopy, can provide detailed insights into the three-dimensional configuration of the compound, which is crucial for understanding its biological activity.
Chemical Reactions and Properties
This compound can participate in various chemical reactions typical of amines and phenols. Its chemical properties are influenced by both the catechol (dihydroxyphenyl) and isopropylamine portions of the molecule. For instance, the catechol part can undergo oxidation reactions, while the amine group can be involved in forming bonds with acids or other substrates. These chemical reactions are significant for both the synthesis of this compound and its potential metabolism in biological systems.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the isopropyl group can affect the compound's hydrophobicity, potentially altering its solubility in water and organic solvents. Understanding these properties is essential for determining the compound's suitability for various pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are critical for its potential therapeutic use. The compound's reactivity with biological molecules, susceptibility to oxidation, and interaction with enzymes like monoamine oxidase (MAO) can affect its pharmacological profile. Analyzing these chemical properties helps in predicting the compound's behavior in vivo, including its metabolism, bioavailability, and potential side effects.
References (Sources)
Applications De Recherche Scientifique
Matériaux adhésifs et de revêtement
Le NIPDA présente de fortes propriétés adhésives, ce qui le rend adapté à une utilisation dans les adhésifs et les revêtements. Les chercheurs ont exploré son application dans les adhésifs médicaux, les pansements et même les adhésifs sous-marins. La structure de catécholamine du NIPDA lui permet de former des liaisons covalentes avec diverses surfaces, ce qui renforce la résistance de l'adhésion {svg_1}.
Antioxydant et piégeur de radicaux
Le NIPDA possède des propriétés antioxydantes, qui sont cruciales pour protéger les cellules du stress oxydatif. Il élimine les radicaux libres, réduisant ainsi les dommages cellulaires. Les chercheurs ont étudié son potentiel dans la prévention des maladies liées aux dommages oxydatifs, telles que les maladies neurodégénératives et les maladies cardiovasculaires {svg_2}.
Imagerie biomédicale
Le NIPDA peut être modifié pour incorporer des agents d'imagerie (par exemple, des colorants fluorescents ou des nanoparticules). Ces sondes à base de NIPDA permettent une imagerie ciblée de tissus ou de cellules spécifiques. Les applications comprennent le diagnostic du cancer, le suivi de la libération de médicaments et la surveillance de la régénération tissulaire {svg_3}.
Systèmes d'administration de médicaments
Les hydrogels à base de NIPDA répondent aux changements de température, ce qui les rend idéaux pour la libération contrôlée de médicaments. À la température du corps, ces hydrogels subissent des transitions de phase, libérant les médicaments encapsulés. Les chercheurs ont exploré les vecteurs de médicaments à base de NIPDA pour une thérapie localisée, comme dans le traitement du cancer {svg_4}.
Échafaudages d'ingénierie tissulaire
Les hydrogels modifiés par le NIPDA peuvent servir d'échafaudages pour l'ingénierie tissulaire. Leur biocompatibilité, leurs propriétés mécaniques réglables et leur dégradation contrôlée les rendent adaptés à la régénération des tissus endommagés. Les chercheurs ont étudié les échafaudages à base de NIPDA pour l'ingénierie tissulaire osseuse, cartilagineuse et cutanée {svg_5}.
Modification de surface et biofonctionnalisation
Le NIPDA peut être immobilisé sur des surfaces pour améliorer la biocompatibilité et favoriser l'adhésion cellulaire. Les chercheurs ont fonctionnalisé des matériaux (par exemple, des implants, des capteurs et des dispositifs microfluidiques) avec du NIPDA pour améliorer leur interaction avec les systèmes biologiques {svg_6}.
Orientations Futures
Research on polydopamine, a related compound, has shown promising applications in the biomedical, energy, consumer, industrial, military, and other sectors . Future research trends include control of polydopamine formation kinetics, structural analysis of polydopamine, energy storage, bone regeneration, marine biofouling, photonic materials, drug release, mechanically robust hydrogels, cancer nanomedicine, reactive oxygen species (ROS) detoxification, and air/water interface films .
Mécanisme D'action
Target of Action
N-Isopropyldopamine, a derivative of dopamine, is likely to interact with the same primary targets as dopamine itself . Dopamine is a major catecholamine neurotransmitter in the brain, which regulates multiple functions including the control over voluntary action, reward, circadian rhythm, consciousness, and cognition .
Mode of Action
Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .
Biochemical Pathways
It is involved in the regulation of various brain functions including voluntary movement, cognition, consciousness, and addiction .
Pharmacokinetics
The pharmacodynamic effects of dopamine and norepinephrine show much inter-individual variability and unpredictability .
Result of Action
Dopamine, the parent compound, controls emotions, motor, and mental functions of the brain . It is also involved in the regulation of growth, reward, sleep, locomotion, emotions, renal functions, gastrointestinal motility, etc .
Action Environment
It is known that the action of dopamine and its derivatives can be influenced by various factors such as the presence of other neurotransmitters, the overall state of the nervous system, and individual genetic factors .
Propriétés
IUPAC Name |
4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9/h3-4,7-8,12-14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRDLWPJCCLNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5178-52-9 (hydrochloride) | |
| Record name | N-Isopropyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90188563 | |
| Record name | N-Isopropyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3506-32-9 | |
| Record name | N-Isopropyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Isopropyldopamine interact with adrenergic receptors and what are the downstream effects?
A1: this compound exhibits complex interactions with adrenergic receptors. Research indicates that it acts as both an agonist and antagonist, depending on the receptor subtype and experimental conditions.
Q2: What is the impact of the N-isopropyl group on the activity of this compound compared to dopamine?
A2: The addition of the N-isopropyl group significantly influences the pharmacological profile of this compound compared to dopamine:
Q3: Does this compound interact with dopamine receptors?
A3: Research suggests that this compound's stimulation of adenylate cyclase in rat erythrocytes might not be directly mediated by dopamine receptors. [] While it can activate adenylate cyclase, studies using antagonists like chlorpromazine and haloperidol indicate that this activation might occur through a mechanism distinct from classical dopamine receptor activation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




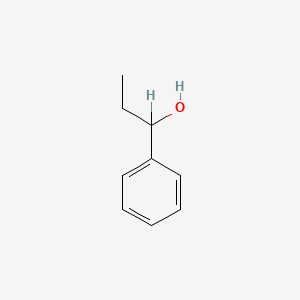
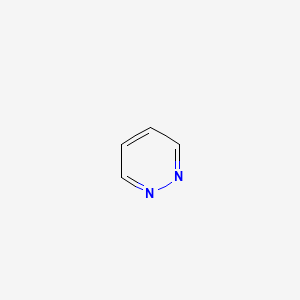
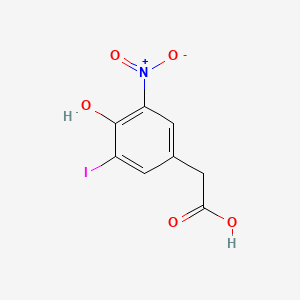
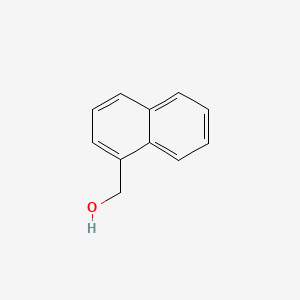


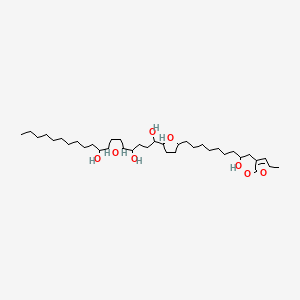
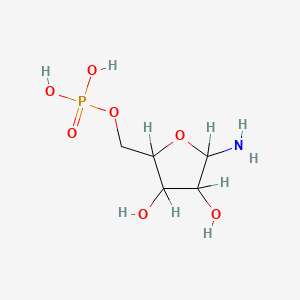
![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)
![Ethyl [2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate](/img/structure/B1198791.png)
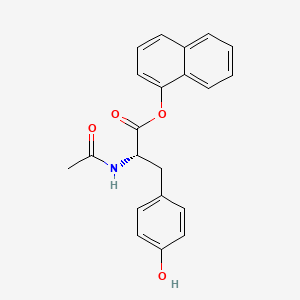
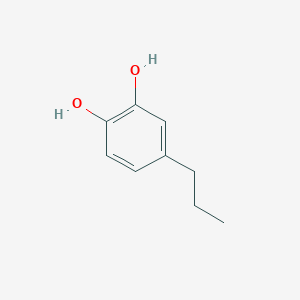
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1198797.png)